molecular formula C9H8N2O B1612042 7-Methyl-1H-indazole-5-carbaldehyde CAS No. 635712-40-2

7-Methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1612042
CAS No.: 635712-40-2
M. Wt: 160.17 g/mol
InChI Key: GJZLKBBRMQSNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indazole Scaffold Architectures in Pharmaceutical Research

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a cornerstone in the development of pharmaceuticals. researchgate.netnih.gov This structural motif is present in a variety of FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance. pnrjournal.com The versatility of the indazole scaffold allows for the creation of a diverse array of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.netnih.govresearchgate.net The nitrogen atoms within the indazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. pnrjournal.com This ability to be fine-tuned through chemical modification makes indazole-based compounds highly sought after in the quest for new and effective medicines. nih.gov

Overview of Scientific Investigations into 7-Methyl-1H-indazole-5-carbaldehyde

Recent scientific inquiry has increasingly focused on this compound as a key starting material for synthesizing more complex indazole derivatives. Its chemical structure, featuring a reactive aldehyde group, makes it a versatile building block for a variety of chemical transformations. Researchers have utilized this compound in the development of novel therapeutic agents. For instance, it has been employed in the synthesis of heterocyclic anti-migraine agents. google.com The presence of the methyl group at the 7-position can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. The aldehyde functional group at the 5-position provides a convenient handle for introducing further molecular complexity, allowing for the systematic exploration of structure-activity relationships.

Historical Context of Related Indazole Compounds in Medicinal Chemistry

The journey of indazole derivatives in medicinal chemistry dates back several decades, with early investigations revealing their potential as therapeutic agents. nih.gov One of the most well-known early examples is Benzydamine, an indazole derivative with anti-inflammatory and analgesic properties. wikipedia.org Over the years, the indazole core has been incorporated into a multitude of drug candidates targeting a wide range of diseases. For example, Granisetron, a 5-HT3 receptor antagonist, is used to prevent nausea and vomiting associated with cancer chemotherapy. pnrjournal.comaustinpublishinggroup.com More recently, indazole-containing compounds like Axitinib and Pazopanib have been approved as tyrosine kinase inhibitors for the treatment of certain cancers. pnrjournal.comnih.gov This rich history underscores the enduring importance of the indazole scaffold and provides a strong foundation for the continued investigation of compounds like this compound. austinpublishinggroup.com

Chemical Properties and Synthesis

The utility of this compound in research and development is intrinsically linked to its chemical properties and the methods available for its synthesis.

PropertyValue
Molecular Formula C9H8N2O
Molecular Weight 160.18 g/mol
IUPAC Name This compound
CAS Number 635712-40-2
SMILES CC1=CC(=CC2=C1NN=C2)C=O
InChIKey GJZLKBBRMQSNKG-UHFFFAOYSA-N

This data is compiled from various chemical suppliers and databases. anaxlab.comnih.gov

A documented synthesis of a related compound, 1-methyl-1H-indazole-7-carbaldehyde, involves utilizing an inert atmosphere and storing the product at 2-8°C. sigmaaldrich.com While specific synthesis details for this compound are proprietary to chemical suppliers, general methods for the preparation of indazole carbaldehydes often involve the oxidation of the corresponding alcohol or the reduction of an ester. google.com The purity of commercially available this compound is typically high, often exceeding 96%. anaxlab.com

Research Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for its use in various research areas:

Drug Discovery: As a building block, it is instrumental in the creation of novel indazole derivatives for screening against various biological targets. The aldehyde group allows for the facile introduction of different substituents, enabling the exploration of structure-activity relationships to optimize potency and selectivity. For instance, it has been used in the development of CGRP-receptor antagonists for the treatment of migraines. google.com

Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The indazole core is a known hinge-binding motif for many kinases.

Materials Science: While less common, the aromatic and reactive nature of the molecule could lend itself to the synthesis of novel organic materials with specific electronic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLKBBRMQSNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593986
Record name 7-Methyl-1H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-40-2
Record name 7-Methyl-1H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Methyl 1h Indazole 5 Carbaldehyde

Established Synthetic Pathways for 7-Methyl-1H-indazole-5-carbaldehyde

While specific literature detailing a multi-gram synthesis of this compound is not broadly published, its synthesis can be achieved through well-established and classical indazole formation reactions. These methods typically involve the construction of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor. One of the most fundamental approaches involves the cyclization of ortho-substituted phenylhydrazines or related derivatives. For instance, the intramolecular cyclization of phenylhydrazines using o-halogen phenylcarbamoyl starting materials is a known, albeit improvable, method for creating the indazole core. researchgate.net

More direct and common methods include the diazotization of an appropriately substituted o-toluidine, followed by an intramolecular cyclization that forms the N-N bond. chemicalbook.com Another classical approach is the condensation of a hydrazine (B178648) with a 2-hydroxybenzaldehyde derivative. chemicalbook.com

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound points to key precursors derived from substituted toluene. The primary disconnection breaks the N1-N2 bond of the indazole ring, a common step in many indazole syntheses. This leads back to a diazotized 2-amino-3-methyl-5-formylbenzene derivative.

This intermediate would originate from a suitably protected 3-methyl-5-formyl-2-nitrotoluene. The synthesis of this key nitro-aromatic precursor is crucial and would likely start from a commercially available dimethylbenzene (xylene) or nitrotoluene isomer, with the aldehyde and additional nitro or amino groups introduced through standard aromatic functionalization reactions like formylation (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) and nitration, followed by selective reduction.

Plausible Retrosynthetic Pathway:

Generated mermaid

Reaction Mechanisms and Intermediate Characterization

The mechanism for forming the indazole ring from a precursor like 2-amino-3-methylbenzaldehyde (B2521930) follows a well-understood pathway. The process begins with the reaction of the primary amine with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form a diazonium salt intermediate.

The key step is the subsequent intramolecular cyclization. The diazonium group is a potent electrophile, and the adjacent methyl group, activated by the aromatic system, acts as the nucleophile. A proton is lost from the methyl group, leading to the formation of a transient exocyclic double bond, which then rearranges to the stable aromatic indazole ring.

In an alternative pathway starting from a 2-halobenzaldehyde, the mechanism would involve nucleophilic substitution with hydrazine, forming a phenylhydrazone intermediate. This is followed by an intramolecular cyclization, often catalyzed by a transition metal like copper in an Ullmann-type reaction, to form the N-N bond and eliminate the halide.

The reaction of indazoles with formaldehyde (B43269) has been studied to understand the formation of N-hydroxymethyl derivatives. nih.gov Mechanistic studies show that the reaction proceeds through the attack of the neutral indazole on protonated formaldehyde in acidic conditions. nih.gov This is because indazole is a stronger base than formaldehyde, making a reaction between a protonated indazole and formaldehyde unlikely. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of substituted indazole carbaldehydes is critical for maximizing yield and minimizing side reactions. Research on the synthesis of the isomeric 1H-indazole-3-carboxaldehydes from indoles provides a valuable model for this optimization. nih.govrsc.org Key parameters that are manipulated include temperature, stoichiometry of reagents, and the rate of addition.

A significant challenge in some indazole syntheses is the formation of dimeric side products. nih.gov To address this, a slow addition of the indole (B1671886) precursor to the nitrosating mixture was found to be crucial, keeping the concentration of the nucleophilic starting material low and thus favoring the desired intramolecular reaction. rsc.org

Table 1: Example of Optimization for Indazole Carboxaldehyde Synthesis (Analogous System) Based on the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromo-indole. rsc.org

EntryTemperature (°C)Addition MethodYield (%)
1Room TempFast19
2Room TempSlow (30 min)19
30Fast13
40Slow (30 min)72

This data clearly demonstrates that both lower temperatures and slower addition rates dramatically improve the yield by controlling the reaction pathway. rsc.org Similar principles would be applied to optimize the cyclization leading to this compound, adjusting solvent, temperature, and reagent concentration to favor the desired intramolecular cyclization over intermolecular side reactions.

Novel Synthetic Approaches and Innovations in Indazole Synthesis

Modern organic synthesis has introduced a host of new methods for constructing the indazole scaffold, often with significant improvements in efficiency, selectivity, and functional group tolerance over classical methods.

Chemo- and Regioselective Functionalization Strategies

A major focus of modern indazole synthesis is controlling the regioselectivity of reactions, both in the initial construction of the ring and in its subsequent functionalization. The indazole ring has two nitrogen atoms (N1 and N2) that can be substituted, and controlling the site of alkylation or arylation is a common challenge.

Recent studies have shown that highly regioselective N1 or N2 alkylation can be achieved by carefully choosing the base and solvent system. beilstein-journals.org For example, using cesium carbonate as the base often favors N1 substitution, potentially through a chelation mechanism involving the cesium ion. beilstein-journals.org DFT calculations have been employed to understand the underlying non-covalent interactions that direct these substitutions. beilstein-journals.org

Table 2: Controlling Regioselectivity in Indazole N-Alkylation

ProductReagents/ConditionsSelectivity (N1:N2)Proposed Control Element
N1-Alkylated IndazoleAlkyl Halide, Cs₂CO₃, Dioxane, 90 °C>95:5Chelation by Cesium ion
N2-Alkylated IndazoleMitsunobu: Alcohol, PPh₃, DIAD, THF, 50 °C5:>95Non-covalent interactions / Steric factors

Furthermore, transition-metal-catalyzed C-H functionalization offers a powerful tool for the direct and regioselective introduction of substituents onto the carbocyclic part of the indazole ring, avoiding the need for pre-functionalized precursors. researchgate.net

Applications of Modern Synthetic Catalysis

Transition-metal catalysis has revolutionized the synthesis of heterocycles, including indazoles. Catalysts based on palladium, rhodium, copper, and silver are now routinely used to facilitate bond formations that were previously difficult to achieve. nih.govnih.gov

These modern catalytic methods include:

Palladium-catalyzed reactions: Used for C-N bond formation in cyclization sequences, often involving a Buchwald-Hartwig amination followed by a C-H activation/arylation step. acs.orgresearchgate.net

Rhodium-catalyzed synthesis: Enables C-H activation and annulation of substrates like azoxybenzenes with alkynes or diazoesters to form the indazole ring system. nih.gov

Copper-catalyzed synthesis: Widely used for intramolecular amination reactions and in Ullmann-type couplings to form the indazole core from o-haloaryl precursors. researchgate.net

Silver-catalyzed synthesis: Employed for intermolecular oxidative C-H amination to produce 3-substituted indazoles. nih.gov

A notable modern strategy is the [3+2] cycloaddition between an in-situ generated benzyne (B1209423) and a diazo compound. orgsyn.org This method allows for the rapid construction of the indazole skeleton, with the substitution pattern controlled by the choice of the benzyne precursor and the diazo component. orgsyn.org

Table 3: Examples of Modern Catalytic Systems in Indazole Synthesis

Catalyst/SystemReaction TypeTransformationRef.
Rhodium(III)C-H Activation / AnnulationN-nitrosoanilines + Sulfoxonium ylides → Indazole N-oxides nih.gov
Silver(I)Oxidative C-H AminationIntramolecular amination → 1H-Indazoles nih.govnih.gov
Copper/PalladiumTandem C-N / C-P Formation2-Alkynyl azobenzenes → Phosphorated 2H-indazoles nih.gov
Cesium FluorideBenzyne Generationo-Silylaryl triflate + Diazo compound → 1H-Indazoles orgsyn.org

These advanced catalytic methods provide powerful and flexible routes to complex indazole derivatives, offering significant advantages in terms of efficiency and molecular diversity.

Derivatization Strategies Utilizing the this compound Core

The chemical scaffold of this compound presents a versatile platform for the synthesis of a diverse array of more complex molecules. Its strategic functionalization, particularly at the carbaldehyde moiety, allows for the construction of novel derivatives with potential applications in medicinal chemistry and materials science. This section explores the key derivatization strategies that leverage the reactivity of this core structure.

Modification of the Carbaldehyde Moiety

The aldehyde functional group at the C5 position of the 7-methyl-1H-indazole ring is a key site for a variety of chemical transformations. Its reactivity allows for the introduction of a wide range of substituents and the construction of new ring systems, making it a valuable handle for molecular elaboration. Established synthetic methodologies for the modification of aromatic aldehydes can be readily applied to this compound to generate a library of novel derivatives.

Classic carbonyl group reactions such as the Knoevenagel condensation and the Wittig reaction are particularly useful for extending the carbon framework. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is highly versatile and can be used to introduce a variety of functional groups. acs.orgrsc.orgconnectjournals.com Similarly, the Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This transformation is achieved by reacting the aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org

Another important transformation of the carbaldehyde group is reductive amination. This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form a new C-N bond, yielding a secondary or tertiary amine. organic-chemistry.orgnih.gov This method is highly efficient for introducing diverse amine functionalities.

The following table illustrates potential derivatization reactions of the carbaldehyde moiety of this compound:

Reaction TypeReagents and ConditionsProduct Type
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate), base (e.g., piperidine, triethylamine)α,β-Unsaturated derivative
Wittig ReactionPhosphonium ylide (e.g., Ph3P=CHR)Alkene
Reductive AminationPrimary or secondary amine, reducing agent (e.g., NaBH3CN, NaBH(OAc)3)Substituted amine
OxidationOxidizing agent (e.g., KMnO4, CrO3)7-Methyl-1H-indazole-5-carboxylic acid
ReductionReducing agent (e.g., NaBH4, LiAlH4)(7-Methyl-1H-indazol-5-yl)methanol

Substituent Effects on Synthetic Accessibility

The synthetic accessibility of this compound and its derivatives is influenced by the electronic and steric effects of the substituents on the indazole ring. The presence of the methyl group at the C7 position and the carbaldehyde group at the C5 position can impact the reactivity of the indazole core in various synthetic transformations.

The synthesis of the indazole ring itself can be affected by the nature of the substituents on the starting materials. For instance, in the synthesis of substituted indazoles from 2-aminobenzonitriles, both electron-donating and electron-withdrawing groups are generally tolerated, although they can influence reaction yields and conditions. organic-chemistry.org In the context of this compound, the methyl group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution. Conversely, the carbaldehyde group is an electron-withdrawing group, which deactivates the ring. The interplay of these opposing effects can influence the regioselectivity and efficiency of further functionalization reactions on the aromatic core.

For reactions involving the pyrazole part of the indazole ring, such as N-alkylation, the position of substituents plays a crucial role in determining the regioselectivity. Studies on the N-alkylation of substituted indazoles have shown that substituents at the C7 position can exert significant steric hindrance, which can direct the alkylation towards the N1 or N2 position depending on the specific substituent and reaction conditions. nih.gov For example, a bulky substituent at C7 might favor N1-alkylation to minimize steric clash. nih.gov The electronic nature of the substituent also plays a role; electron-withdrawing groups at C7 have been shown to favor N2-alkylation. nih.gov

The following table summarizes the potential effects of the methyl and carbaldehyde substituents on the synthesis and reactivity of the target compound:

SubstituentPositionElectronic EffectPotential Impact on Synthesis and Reactivity
MethylC7Electron-donatingMay activate the benzene ring for electrophilic substitution. Can exert steric hindrance, influencing the regioselectivity of reactions like N-alkylation.
CarbaldehydeC5Electron-withdrawingDeactivates the benzene ring towards electrophilic substitution. Directs nucleophilic attack to the formyl carbon.

Medicinal Chemistry and Drug Discovery Efforts for 7 Methyl 1h Indazole 5 Carbaldehyde Derivatives

Development of 7-Methyl-1H-indazole-5-carbaldehyde as a Privileged Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders. Its ability to act as a bioisostere for other key structures, such as purines and indoles, and to engage in crucial hydrogen bonding interactions with biological targets, underpins its "privileged" status. However, specific research initiatives that have systematically developed this compound itself as a privileged core for compound library synthesis are not readily found in peer-reviewed literature.

Design and Synthesis of Novel Analogs and Conjugates

General synthetic routes to indazole derivatives are well-established. For instance, a common approach involves the cyclization of appropriately substituted phenylhydrazines. The aldehyde functional group at the C5 position of this compound offers a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which could theoretically lead to a wide array of novel analogs.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a common strategy in medicinal chemistry to identify novel core structures with improved properties. While the indazole scaffold itself is often the result of scaffold hopping from other heterocyclic systems like indoles, specific examples of moving from the this compound core to other novel scaffolds are not described in detail in available research.

Exploration of Diverse Chemical Libraries Based on the Indazole Core

The construction of diverse chemical libraries is fundamental to modern drug discovery. Although numerous libraries based on the general indazole scaffold have been synthesized and screened for biological activity, libraries specifically originating from this compound are not prominently featured in published studies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing lead compounds into clinical candidates. Such studies for derivatives of this compound would involve the systematic modification of the scaffold and the evaluation of the resulting biological activity.

Positional Scanning and Substituent Effects on Biological Activity

Detailed SAR studies would explore the impact of modifying the methyl group at the C7 position, the aldehyde at the C5 position, and substitutions at other positions of the indazole ring. For example, the electronic and steric effects of different substituents would be correlated with biological potency. However, specific data tables with IC50 or other activity values for a series of such derivatives are not available.

Elucidation of Pharmacophore Features

A pharmacophore model for derivatives of this compound would define the essential three-dimensional arrangement of functional groups required for biological activity. This would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. Without a set of active compounds derived from this compound, the development of a specific pharmacophore model is not feasible.

Identification of Pan Assay Interference Structures (PAINS) and Structural Alerts

In early-stage drug discovery, particularly during high-throughput screening (HTS), it is critical to identify compounds known as Pan-Assay Interference Structures (PAINS). chemistrytalk.org PAINS are molecules that appear as hits in multiple, unrelated assays due to nonspecific activity or assay artifacts, rather than specific, target-mediated interactions. chemistrytalk.orgnih.gov The use of computational filters to flag potential PAINS is a standard procedure to avoid wasting resources on non-progressible compounds. vwr.comlibretexts.org

Aromatic aldehydes are a class of compounds that can be flagged as having potential structural alerts. The reactivity of the aldehyde functional group (R-CHO) is a key consideration. wikipedia.orgnih.gov Aldehydes are electrophilic and can react with nucleophiles, such as the lysine (B10760008) residues on proteins, to form Schiff bases (imines). This covalent modification of proteins can lead to non-specific biological activity and potential toxicity.

A thorough review of available literature and public databases did not identify the this compound scaffold itself as a formally classified PAIN. However, the presence of the aldehyde functional group constitutes a structural alert that warrants careful evaluation during a drug discovery campaign. Medicinal chemists must consider the potential for non-specific covalent binding and design experiments to rule out such mechanisms of action for any active derivatives.

Lead Optimization Strategies

A prominent example is the discovery of Zavegepant (B3321351) (BMS-742413), a potent CGRP receptor antagonist, which contains the 7-methyl-1H-indazol-5-yl moiety. bldpharm.comharpercollege.edu The development of Zavegepant and related analogs illustrates several key lead optimization strategies. For instance, using Zavegepant as a template, subsequent efforts aimed to improve oral bioavailability by designing more rigid structures, such as azepinones, to reduce the number of rotatable bonds. sigmaaldrich.com These efforts led to the discovery of new compounds with significantly improved oral bioavailability in preclinical species. sigmaaldrich.com

Another optimization strategy involved the heterocyclic replacement of the indazole ring itself to mitigate issues such as time-dependent inhibition of cytochrome P450 enzymes (e.g., CYP3A4), a common metabolic liability. nih.gov This approach led to the discovery of imidazolone (B8795221) derivatives that retained high affinity for the CGRP receptor but showed substantially reduced CYP3A4 inhibition. nih.gov

The balance between lipophilicity and polarity is a fundamental aspect of medicinal chemistry, as it governs a drug's solubility, permeability, and interaction with its biological target. Lipophilicity is often measured by the partition coefficient, LogP or LogD.

In the development of CGRP receptor antagonists based on the 7-methyl-1H-indazole scaffold, modulation of lipophilicity and polarity was key to achieving a desirable profile. The lead compound Zavegepant (BMS-742413) was specifically highlighted for its excellent aqueous solubility, a property that is crucial for its intended intranasal delivery route. bldpharm.com

Further structure-activity relationship (SAR) studies on related azepino-indazoles revealed that lipophilic groups at certain positions were preferred for high-affinity binding, suggesting a specific binding mode within the receptor. adventchembio.com However, high lipophilicity can also lead to poor solubility and increased metabolic clearance. Therefore, medicinal chemists must carefully balance these properties. Strategies to modulate polarity include the introduction or removal of polar functional groups. For example, in the optimization of azepino-indazole CGRP antagonists, replacing a urea (B33335) linkage, which can be a liability for permeability, with a methylene (B1212753) group proved beneficial for binding affinity. adventchembio.com

A successful drug candidate must be able to reach its target in sufficient concentrations and remain there for a sufficient duration. This is governed by its permeability across biological membranes and its stability against metabolic enzymes.

Permeability: The Caco-2 cell monolayer assay is a standard in vitro model used to predict human intestinal permeability. For derivatives of 7-methyl-1H-indazole, permeability has been a key parameter in their optimization. Zavegepant (BMS-742413), while potent, exhibited low oral bioavailability (F=1.7% in rats), which prompted further optimization efforts for an orally administered drug. nih.govsigmaaldrich.com The goal of these efforts was to identify analogs with improved permeability and oral exposure. adventchembio.com

Metabolic Stability: Metabolic stability is often assessed in vitro using liver microsomes or hepatocytes from different species (e.g., human, rat, dog). These assays measure how quickly a compound is metabolized by drug-metabolizing enzymes like the cytochrome P450 family. Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing.

In the lead optimization campaign for azepino-indazole CGRP antagonists, a lead compound (compound 21 in the study) showed promising oral bioavailability but suffered from low in vitro liver microsomal stability, with a half-life (T½) of only 3.6 minutes in human liver microsomes. adventchembio.com This highlights a common challenge in drug discovery where improving one property (e.g., bioavailability) can reveal a liability in another (e.g., metabolic stability). Subsequent efforts focused on modifying the scaffold to enhance stability while maintaining potency. nih.gov

Table 1: Properties of Zavegepant and an Optimized Analog

CompoundTargetBinding Affinity (Ki, nM)Oral Bioavailability (F, % in rat)Human Liver Microsomal Stability (T½, min)Reference
Zavegepant (BMS-742413)hCGRP Receptor0.0231.7Not Reported sigmaaldrich.com
Compound 21 (Azepinone analog)hCGRP Receptor0.100173.6 sigmaaldrich.comadventchembio.com

Mentioned Compounds

Biological Activity Profiling and Molecular Mechanisms of 7 Methyl 1h Indazole 5 Carbaldehyde Analogs

In Vitro Pharmacological Characterization

The laboratory-based assessment of compounds derived from 7-methyl-1H-indazole-5-carbaldehyde has unveiled a range of pharmacological activities. These studies are fundamental in determining the specific molecular targets of these analogs and their mechanism of action at a cellular level.

Receptor Binding Assays (e.g., Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism)

A significant area of investigation for this compound analogs has been in the field of migraine therapeutics, specifically as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. The role of CGRP in migraine pathophysiology is well-established, making its receptor a prime target for drug development. nih.gov

Analogs of this compound have been instrumental in the discovery of potent CGRP receptor antagonists. One notable example is the development of BMS-742413, a compound that incorporates the 7-methyl-1H-indazol-5-yl moiety. researchgate.netnih.gov This analog has demonstrated high-affinity binding to the human CGRP receptor, effectively blocking the action of CGRP. The development of such antagonists provides a valuable therapeutic option for the treatment of migraines, potentially without the cardiovascular liabilities associated with existing treatments like triptans. researchgate.netnih.gov

Below is a table summarizing the CGRP receptor antagonist activity of a key analog:

Compound NameStructureTargetActivity
BMS-742413(R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamideHuman CGRP ReceptorPotent Antagonist

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B, PDE, P450 enzymes)

The indazole scaffold is a recognized feature in a variety of enzyme inhibitors. nih.gov While specific data on this compound analogs is focused, the broader class of indazole derivatives has been explored for its inhibitory potential against several key enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. mdpi.comeurekaselect.com While direct studies on this compound analogs are not prominent in the reviewed literature, the development of potent, nonpeptidic PTP1B inhibitors has been achieved with other heterocyclic compounds, such as benzimidazole (B57391) sulfonamides. nih.gov The potential for indazole-based compounds to inhibit PTP1B remains an area of interest, with some studies showing that isosteviol (B191626) derivatives can exhibit significant inhibitory activity against PTP1B. nih.gov

Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of specific PDEs is a therapeutic strategy for a range of conditions, including inflammatory and neurological disorders. nih.govfrontiersin.org Although direct evidence for this compound analogs as potent PDE inhibitors is not specified in the available literature, the structural similarities to other heterocyclic PDE inhibitors suggest this as a potential area for future investigation. For instance, analogs of established PDE5 inhibitors have been synthesized and evaluated for other therapeutic applications. nih.gov

Cytochrome P450 (P450) Enzymes: The potential for drug-drug interactions through the inhibition of cytochrome P450 enzymes is a critical aspect of drug development. nih.gov Some compounds containing an imidazole (B134444) moiety, which is structurally related to indazole, have been shown to be nonselective inhibitors of various P450 isoforms. researchgate.netnih.gov For example, certain antifungal agents with imidazole structures exhibit high-affinity inhibition for several CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4. nih.gov This highlights the importance of evaluating the P450 inhibition profile of any new indazole-based therapeutic candidate.

Cell-Based Functional Assays (e.g., for neurogenic inflammation, neuroblastoma cells)

The functional consequences of receptor binding and enzyme inhibition are often assessed in cell-based assays, which provide insights into the compound's activity in a more complex biological system.

Neurogenic Inflammation: As potent CGRP receptor antagonists, analogs of this compound are expected to inhibit the cellular events associated with neurogenic inflammation, a key process in migraine. The release of CGRP from trigeminal nerves leads to vasodilation and mast cell degranulation, and antagonists would block these effects.

Neuroblastoma and Other Cancer Cells: The indazole nucleus is a common feature in a number of approved anti-cancer drugs. nih.gov Studies on various indazole derivatives have demonstrated their potential to inhibit the proliferation of cancer cell lines. For instance, certain indazole derivatives have shown potent growth inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov These compounds can induce apoptosis and inhibit cell migration and invasion. nih.gov While specific data on this compound analogs against neuroblastoma cells is not detailed, the general anti-proliferative activity of the indazole class suggests this is a plausible area of efficacy.

The following table summarizes the in vitro anti-proliferative activity of a representative indazole derivative against a breast cancer cell line:

CompoundCell LineActivityIC50 Value
Indazole Derivative 2f4T1 (Breast Cancer)Growth Inhibition0.23–1.15 μM

In Vivo Preclinical Efficacy Studies

Following promising in vitro results, the evaluation of this compound analogs in animal models of disease is a critical step in the drug development process. These studies aim to demonstrate the therapeutic potential of the compounds in a living organism.

Evaluation in Disease Models (e.g., inflammation, pain, migraine, tumor models)

Migraine Models: The in vivo efficacy of CGRP receptor antagonists derived from the this compound scaffold has been demonstrated in preclinical models of migraine. For example, BMS-742413 has been shown to produce a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets, a standard model for assessing the in vivo activity of CGRP antagonists. researchgate.net This provides strong evidence for the potential of these compounds to be effective in treating migraine attacks.

Tumor Models: The anti-cancer potential of indazole derivatives observed in cell-based assays has been translated into in vivo tumor models. For example, a synthesized indazole derivative, 2f, was shown to suppress tumor growth in a 4T1 mouse model of breast cancer without causing obvious side effects. nih.gov This indicates that the anti-proliferative effects seen in vitro can be replicated in a more complex in vivo setting.

Pharmacodynamic Biomarker Identification

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and having the desired biological effect in vivo. For CGRP receptor antagonists based on the this compound scaffold, a key pharmacodynamic biomarker is the inhibition of CGRP-induced vasodilation. The measurement of changes in facial blood flow in response to a CGRP challenge, as demonstrated with BMS-742413 in marmosets, serves as a direct and quantifiable biomarker of the drug's activity at its target receptor. researchgate.net

Identification and Validation of Molecular Targets

The journey from a bioactive compound to a potential therapeutic agent is critically dependent on the precise identification and validation of its molecular target(s). For analogs of this compound, the primary molecular target identified is the CGRP receptor.

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. While direct evidence for the initial deconvolution strategy for the this compound scaffold is not extensively published, the consistent focus on CGRP receptor antagonism in the literature suggests a target-based drug discovery approach. This likely involved high-throughput screening of compound libraries against the human CGRP receptor. acs.org

However, in a broader context, several strategies are employed for target deconvolution of small molecules:

Affinity-Based Methods: These techniques, such as affinity chromatography and pull-down assays, involve immobilizing a derivative of the small molecule to a solid support to capture its binding partners from cell lysates. rsc.orgresearchgate.net Photo-affinity labeling is another advanced technique within this category. researchgate.net

Genetic and Genomic Approaches: Methods like CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway. acs.org

Computational Methods: In silico approaches, such as TargetHunter, utilize chemogenomic databases to predict potential targets based on the structural similarity of the small molecule to known ligands with established biological profiles. nih.gov

For indazole derivatives with activities in other therapeutic areas, such as oncology, target identification has been crucial. For instance, some indazole derivatives have been identified as multi-target kinase inhibitors through screening against panels of human kinases. nih.gov Similarly, thermal shift assays have been used to identify lead compounds from in-house libraries that inhibit specific bacterial enzymes. researchgate.net

Detailed insights into the binding of this compound analogs to the CGRP receptor have been elucidated through X-ray crystallography. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein coupled receptor (GPCR), and the receptor activity-modifying protein 1 (RAMP1). nih.govnih.gov

Structural studies of CGRP antagonists that incorporate the 7-methyl-1H-indazol-5-yl moiety reveal critical interactions at the interface of CLR and RAMP1. nih.gov Key findings include:

The 7-methyl-1H-indazol-5-yl group is a common feature in potent CGRP antagonists like zavegepant (B3321351). nih.gov

In one binding mode, the indazole NH group forms a crucial hydrogen bond with the side chain of Asp71 in RAMP1. nih.gov

The indazolyl N-methyl group can engage in favorable van der Waals interactions with the side chains of Arg38 of CLR and Trp74 of RAMP1. nih.gov

Stereochemistry plays a pivotal role in the binding mode. Diastereomeric macrocyclic CGRP antagonists containing the 7-methyl-1H-indazol-5-yl group can adopt radically different binding poses within the receptor. nih.gov

The table below summarizes key interactions observed in X-ray crystallography studies of indazole-based CGRP antagonists.

Interacting Residue (Receptor Component)Type of InteractionInteracting Moiety of LigandReference
Asp71 (RAMP1)Hydrogen BondIndazole NH nih.gov
Arg38 (CLR)van der Waals, π-cation stackingIndazolyl N-methyl, Indazolyl ring nih.gov
Trp74 (RAMP1)van der WaalsIndazolyl N-methyl nih.gov
Thr122 (CLR)Anchoring InteractionSpiroazaindolone-indene fragment nih.gov
Trp72 (CLR)Hydrogen BondCarbonyl of N-methylated amide nih.gov
Gly71 (CLR)Hydrogen BondBenzamide nitrogen nih.gov

Elucidation of Mechanisms of Action

Understanding the mechanism of action of this compound analogs extends beyond simple receptor binding to encompass the modulation of cellular signaling pathways and the basis for their species selectivity.

The primary mechanism of action of this compound analogs as CGRP antagonists is the blockage of the CGRP signaling cascade. The binding of CGRP to its receptor is known to activate multiple intracellular signaling pathways. nih.gov

The canonical pathway involves the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. nih.gov Antagonist activity is often evaluated by measuring the reduction of CGRP-induced cAMP accumulation. oup.com

However, recent research suggests that CGRP receptor signaling may be more complex. Studies have shown that the antagonist activity of some CGRP inhibitors can be dependent on the specific signaling pathway being measured. For instance, the antagonist olcegepant (B1677202) was found to block CREB phosphorylation more potently than expected at the AMY1 receptor, which can also be activated by CGRP. nih.gov This suggests that these antagonists might exhibit bias towards certain downstream pathways.

Furthermore, there is evidence that CGRP-induced vasodilation in human coronary arteries may not be solely dependent on the cAMP pathway. Instead, inhibition of Gβγ subunits has been shown to significantly inhibit the relaxation induced by CGRP, pointing to an alternative signaling mechanism.

Beyond CGRP antagonism, other indazole derivatives have been shown to modulate different signaling pathways, particularly in the context of cancer. For example, some indazole-based compounds inhibit cell proliferation and induce apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. acs.org They can also decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels. acs.org

A notable feature of non-peptide CGRP antagonists, including those with an indazole core, is their significant species selectivity. These compounds typically exhibit a much higher affinity for the human CGRP receptor compared to receptors from other species like rats, rabbits, and guinea pigs. broadinstitute.orgnih.gov This has necessitated the use of non-human primate models, such as the marmoset and rhesus monkey, to accurately evaluate their in vivo activity, as the CGRP receptors in these species share a pharmacological profile more similar to humans. broadinstitute.orgnih.govnih.gov

For example, a non-peptide CGRP antagonist demonstrated potent inhibition of CGRP-mediated vasodilation in rats, but a significantly lower dose was required to achieve complete inhibition in rhesus monkeys, highlighting this species difference. broadinstitute.org The table below illustrates the binding affinities of a representative indazole-containing CGRP antagonist, BMS-742413, for the human and rat CGRP receptors.

CompoundSpeciesReceptor Binding Affinity (Ki, nM)Reference
BMS-742413HumanPotent (specific value not publicly disclosed) nih.gov
BMS-742413RatLower affinity compared to human nih.gov

This species selectivity is a critical consideration in the preclinical development of these compounds and underscores the importance of choosing appropriate animal models for efficacy and safety assessment.

Computational Chemistry and in Silico Modeling for 7 Methyl 1h Indazole 5 Carbaldehyde Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological targets of 7-Methyl-1H-indazole-5-carbaldehyde and its derivatives.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous indazole derivatives provides a framework for understanding its potential interactions. For instance, studies on various indazole-based compounds have shown their ability to act as inhibitors for a range of protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov It is plausible that this compound could serve as a scaffold or starting point for designing such inhibitors.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the active site of a relevant protein target. The analysis of the resulting poses would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the binding affinity. The aldehyde group at the 5-position and the methyl group at the 7-position are key functional groups that would likely play a significant role in these interactions. For example, the aldehyde could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions within the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for optimizing the structure of existing ones.

Although no specific QSAR models have been published for this compound itself, numerous studies have successfully applied QSAR to various series of indazole derivatives to predict their anti-inflammatory, anticancer, and other biological activities. nih.govacs.org These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the models.

A QSAR study involving this compound would require a dataset of structurally related indazole derivatives with their corresponding measured biological activities. By calculating a variety of molecular descriptors for each compound, including this compound, statistical methods like multiple linear regression or partial least squares can be used to develop a predictive model. Such a model could then be used to estimate the biological activity of newly designed derivatives of this compound before their synthesis, thereby saving time and resources.

Virtual Screening Approaches for Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net

Given that this compound is a fragment-like molecule, it could be used as a query in a similarity-based virtual screening campaign to identify commercially available or synthetically accessible analogs with potentially improved biological activity. Alternatively, the indazole core of the molecule can be used as a scaffold for fragment-based virtual screening, where different functional groups are computationally added to the scaffold to explore a wider chemical space. researchgate.net

For instance, a virtual library could be generated by computationally modifying the aldehyde group or by introducing various substituents onto the indazole ring. This library could then be docked against a specific protein target, and the top-scoring compounds would be selected for further experimental testing. This approach has been successfully used to identify novel inhibitors for various targets starting from azole-containing libraries. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For this compound, MD simulations can be used to understand its conformational preferences, both in its free state and when bound to a biological target.

De Novo Design of Indazole-Based Molecules

De novo design is a computational method that aims to generate novel molecular structures with desired properties from scratch. The 7-methyl-1H-indazole scaffold present in this compound can serve as a starting point or a fragment for de novo design algorithms.

These algorithms can explore vast chemical spaces by adding atoms or molecular fragments to the initial scaffold, guided by a scoring function that evaluates properties such as binding affinity to a target, drug-likeness, and synthetic accessibility. This approach has the potential to generate truly novel indazole-based molecules with optimized properties that may not be discoverable through traditional medicinal chemistry approaches. The aldehyde functional group of this compound provides a reactive handle that can be used to computationally "grow" new molecular structures in a targeted manner.

Analytical Methodologies for Research on 7 Methyl 1h Indazole 5 Carbaldehyde

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 7-Methyl-1H-indazole-5-carbaldehyde. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary tools for structural confirmation. While specific experimental data for this compound is not extensively published in publicly accessible literature, data for the closely related isomer, 7-Methyl-1H-indazole-3-carboxaldehyde , offers valuable comparative insights. nih.gov For this isomer, the proton NMR spectrum (in CDCl₃) shows characteristic signals for the aldehyde proton (δ 10.31 ppm), the aromatic protons (δ 8.14 and 7.28 ppm), and the methyl group (δ 2.62 ppm). nih.gov The ¹³C NMR spectrum further corroborates the structure with signals for the carbonyl carbon (δ 187.7 ppm) and other aromatic and aliphatic carbons. nih.gov It is anticipated that the NMR spectra of this compound would show distinct, yet comparable, chemical shifts reflecting the different substitution pattern on the indazole ring.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The nominal molecular weight of this compound is 160.17 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula of C₉H₈N₂O. bldpharm.com The fragmentation pattern in the mass spectrum, typically obtained through electron ionization (EI-MS), would show characteristic losses, such as the loss of a hydrogen atom or the formyl group (-CHO), which has a mass of 29 u. libretexts.org Analysis of the fragmentation of related indazole structures can also help in predicting the behavior of this compound under mass spectrometric conditions. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit a strong absorption band characteristic of the aldehyde C=O stretch, typically in the region of 1670-1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and methyl groups, as well as N-H stretching for the indazole ring, would be observed. For the related isomer, 7-Methyl-1H-indazole-3-carboxaldehyde, characteristic IR peaks are reported at 3252 cm⁻¹ (N-H stretch) and 1672 cm⁻¹ (C=O stretch). nih.gov

Table 1: Predicted and Reported Spectroscopic Data for 7-Methyl-1H-indazole-carbaldehyde Isomers

Technique This compound (Predicted) 7-Methyl-1H-indazole-3-carboxaldehyde (Reported) nih.gov
¹H NMR (ppm) Aldehyde H: ~10 ppm, Aromatic H: ~7-8.5 ppm, Methyl H: ~2.5 ppm Aldehyde H: 10.31 (s, 1H), Aromatic H: 8.14 (m, 1H), 7.28 (m, 2H), Methyl H: 2.62 (s, 3H)
¹³C NMR (ppm) Carbonyl C: ~185-195 ppm, Aromatic C: ~110-150 ppm, Methyl C: ~15-20 ppm Carbonyl C: 187.7, Aromatic C: 145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5, Methyl C: 16.8
Mass Spec (m/z) Molecular Ion [M]⁺: 160 [M-H]⁻: 159.0558
IR (cm⁻¹) N-H stretch: ~3200-3300, C=O stretch: ~1670-1700 N-H stretch: 3252, C=O stretch: 1672

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile and thermally sensitive compounds. For purity assessment of indazole-5-carbaldehyde derivatives, a purity of ≥95% is often reported. miamioh.edu A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. scbt.com The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound may allow for GC analysis, derivatization might be necessary to improve its thermal stability and chromatographic behavior. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The retention time would be used for identification, and the mass spectrometer would provide structural confirmation of the eluted peak. GC-MS is a powerful tool for identifying and quantifying trace impurities. researchgate.netnih.gov

Table 2: Typical Chromatographic Conditions for Analysis of Indazole Derivatives

Method Column Mobile Phase/Carrier Gas Detector Application
HPLC Reversed-phase C18, 3 or 5 µm Acetonitrile/Water gradient UV or MS Purity assessment, Isolation
GC Capillary column (e.g., DB-5ms) Helium MS Impurity profiling, Analysis of volatile derivatives

Advanced Analytical Techniques for Structural Elucidation of Metabolites and Derivatives

Understanding the metabolic fate of this compound is crucial in various research contexts. Advanced analytical techniques are employed to identify and characterize its metabolites and synthetic derivatives.

The in vitro metabolism of related indazole carboxamide synthetic cannabinoids has been studied using human liver microsomes followed by analysis with ultra-high-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS). These studies reveal common metabolic pathways such as hydroxylation, hydrolysis of amide or ester groups, dehydrogenation, and glucuronidation. nih.gov While not directly studying this compound, these findings suggest that its metabolism would likely involve oxidation of the methyl group to a hydroxymethyl or carboxylic acid functionality, and potential hydroxylation of the aromatic ring.

The structural elucidation of these metabolites and other synthetic derivatives of this compound relies heavily on a combination of high-resolution mass spectrometry (HRMS) and multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC). HRMS provides the accurate mass and elemental composition of the metabolites, while advanced NMR experiments help to pinpoint the exact location of metabolic modifications on the parent molecule. The synthesis of new derivatives often involves characterization by these same advanced spectroscopic methods to confirm the intended chemical transformations. nih.govnih.gov

Toxicological Considerations in the Research and Development of 7 Methyl 1h Indazole 5 Carbaldehyde Analogs

In Vitro Cytotoxicity and Genotoxicity Assessments

In vitro assays are fundamental in the early toxicological screening of new chemical entities. They provide initial data on a compound's potential to cause cellular damage or genetic mutations, guiding further development and risk assessment.

For instance, a series of 1H-indazole derivatives have been evaluated for their inhibitory activity against various kinases, with some compounds showing potent anti-proliferative effects against cancer cell lines. nih.gov One study on 1H-indazole-based derivatives designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) reported IC₅₀ values ranging from 0.8 to 90 μM. nih.gov Another investigation into 3-substituted 1H-indazoles as IDO1 enzyme inhibitors found IC₅₀ values of 720 and 770 nM for the most potent compounds. nih.gov

The following table summarizes the cytotoxic activity of selected indazole derivatives against different cancer cell lines, illustrating the range of potencies observed within this chemical class. It is important to note that these are analogs and not 7-Methyl-1H-indazole-5-carbaldehyde itself.

Compound ClassTarget/Cell LineIC₅₀ (nM)
1H-indazole derivativesFGFR1-3800 - 90,000
3-substituted 1H-indazolesIDO1 Enzyme720 - 770
Multi-target RTK inhibitorsVEGFR-23.45
Multi-target RTK inhibitorsTie-22.13
Multi-target RTK inhibitorsEphB44.71
Mutant-selective EGFR inhibitorsL858R/T790M double mutant70

This table presents data for various indazole analogs to indicate the potential range of cytotoxic activity. Data is not specific to this compound.

Genotoxicity assessment evaluates the potential of a compound to damage DNA, which can lead to mutations and potentially cancer. Standard assays include the bacterial reverse mutation assay (Ames test) and in vitro micronucleus or chromosomal aberration tests in mammalian cells.

Specific genotoxicity data for this compound or its close analogs are not widely published. However, the genotoxic potential of heterocyclic compounds can be influenced by their substituents. For example, studies on nitro-substituted heterocyclic compounds, such as nitroimidazoles, have shown that the position of the nitro group and other substituents can significantly impact their genotoxic and mutagenic activity. nih.gov While not directly analogous, this highlights the importance of substituent effects on the toxicological profile of heterocyclic compounds like indazoles. Therefore, a thorough evaluation of the genotoxic potential of any new this compound analog using a standard battery of tests is essential.

Exploratory Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. omicsonline.org The core battery of safety pharmacology studies typically includes an assessment of the cardiovascular, central nervous, and respiratory systems.

For indazole derivatives, cardiovascular safety is a particularly important consideration. Some indazole-containing compounds have been developed for cardiovascular indications, while others have shown potential for cardiovascular side effects. nih.gov For instance, agonist activity at the serotonin (B10506) 5-HT₂B receptor is a known risk for cardiotoxicity, and some indazole analogs of tryptamines have been shown to interact with this receptor. nih.gov This underscores the need for rigorous characterization of the 5-HT₂B receptor subtype selectivity for new indazole-based compounds. nih.gov

Key in vitro cardiovascular safety pharmacology assessments include:

hERG Channel Assay: The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes. omicsonline.orgcreative-biolabs.com Therefore, assessing the inhibitory potential of this compound analogs on the hERG channel is a crucial early safety screen.

Other Ion Channel Screens: Evaluation against a panel of other cardiac ion channels (e.g., sodium, calcium) can provide a more comprehensive understanding of the potential pro-arrhythmic risk.

Early-Stage Hazard Identification

Early-stage hazard identification involves integrating all available data to make an initial assessment of the potential risks associated with a new chemical entity. This includes an evaluation of the compound's chemical structure for any alerts, its predicted metabolic fate, and the results from initial in vitro and in vivo screening studies.

For this compound analogs, the indazole core itself is a common scaffold in many biologically active compounds, including approved drugs. nih.gov However, the specific substitution pattern can significantly influence the toxicological profile. The presence of a carbaldehyde group, for instance, can sometimes be associated with reactivity and potential for toxicity, warranting careful evaluation.

A comprehensive early hazard identification for this class of compounds would involve:

In Silico Modeling: Computational tools can predict potential liabilities such as reactivity, metabolic activation, and off-target activities.

Metabolic Profiling: Early understanding of how the compound is metabolized can identify potentially toxic metabolites.

General Toxicity Studies: Initial, non-regulatory in vivo studies in rodents can help identify target organs of toxicity and establish a preliminary safety margin.

Therapeutic Potential and Translational Research Avenues for 7 Methyl 1h Indazole 5 Carbaldehyde Derivatives

Emerging Therapeutic Applications (e.g., treatment of neurogenic vasodilation, neurogenic inflammation, migraine)

The primary therapeutic application for derivatives of 7-Methyl-1H-indazole-5-carbaldehyde is in the management of migraine. This is intrinsically linked to their ability to counteract neurogenic vasodilation and inflammation, which are central mechanisms in migraine attacks.

Migraine Treatment:

The role of CGRP in triggering migraine headaches has led to the development of a new class of drugs known as "gepants," which are small molecule CGRP receptor antagonists. nih.gov A prominent example derived from the 7-methyl-1H-indazole scaffold is zavegepant (B3321351) (formerly BMS-742413). nih.gov This compound has demonstrated high affinity and potent antagonism at the human CGRP receptor. nih.gov

Preclinical studies have substantiated the potential of these derivatives. For instance, zavegepant has been shown to dose-dependently inhibit the increase in facial blood flow induced by CGRP in marmosets, a model used to mimic the vasodilation seen in migraine. nih.gov This effect is a direct consequence of blocking the CGRP receptor, thereby preventing the potent vasodilatory action of the CGRP neuropeptide. nih.gov

Neurogenic Vasodilation and Inflammation:

Neurogenic vasodilation is a key component of the inflammatory response mediated by the release of neuropeptides from sensory nerve endings. nih.gov CGRP is a major contributor to this process. nih.govnih.gov During a migraine attack, the activation of the trigeminal nervous system leads to the release of CGRP, which in turn causes dilation of cranial blood vessels, contributing to the pain. nih.gov By blocking the CGRP receptor, this compound derivatives can effectively inhibit this neurogenic vasodilation.

Similarly, CGRP is implicated in neurogenic inflammation, a process involving plasma protein extravasation and the recruitment of inflammatory cells. nih.gov By antagonizing the CGRP receptor, these compounds can mitigate the inflammatory cascade associated with migraine. nih.gov While direct preclinical evidence for derivatives of this compound in models of neurogenic inflammation is specific to their CGRP antagonism, the established role of CGRP in this process provides a strong rationale for their therapeutic potential. nih.gov

Table 1: Preclinical Profile of Zavegepant (BMS-742413)

Parameter Value Species Reference
CGRP Receptor Affinity (Ki) 0.023 nM Human nih.gov
In vivo Efficacy Dose-dependent inhibition of CGRP-induced facial blood flow Marmoset nih.gov
Oral Bioavailability Low (1.7%) Rat nih.gov
Intranasal Bioavailability Good Rabbit nih.gov

Future Directions in Clinical Development (Pre-clinical focus)

The future of this compound derivatives in preclinical development is focused on several key areas:

Optimization of Oral Bioavailability: Ongoing research is centered on modifying the azepino-indazole core of compounds like zavegepant to enhance their oral bioavailability. nih.gov This involves strategies to reduce the number of rotatable bonds and improve other physicochemical properties that govern absorption.

Exploration of Broader Therapeutic Applications: While migraine is the primary target, the role of CGRP in other conditions opens up new avenues for research. Preclinical studies could explore the efficacy of these derivatives in other pain conditions where CGRP is implicated, such as neuropathic pain.

Development of Novel Derivatives: The 7-methyl-1H-indazole scaffold continues to be a valuable starting point for the design of new CGRP receptor antagonists. Future preclinical work will likely involve the synthesis and evaluation of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Long-term Safety Studies: As these compounds move through the development pipeline, comprehensive long-term preclinical safety studies will be crucial to ensure the absence of unforeseen toxicities, particularly with chronic use for migraine prevention. frontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Zavegepant (BMS-742413)

Conclusion and Future Research Perspectives on 7 Methyl 1h Indazole 5 Carbaldehyde

Summary of Current Research Achievements and Gaps

The indazole core is a well-established pharmacophore, particularly in oncology. Its success is exemplified by the market approval of several kinase inhibitors that feature this moiety, such as Axitinib, Pazopanib, and Niraparib, which are used in the treatment of various cancers. nih.govnih.govnih.gov The indazole structure is recognized for its ability to act as a bioisostere of indole (B1671886), where the arrangement of nitrogen atoms facilitates crucial hydrogen bond interactions within the active sites of proteins like kinases. nih.gov This has cemented its reputation as a foundational structure in modern drug discovery. nih.govresearchgate.net

Despite the broad interest in the indazole scaffold, the research landscape is not uniform. A significant portion of synthetic and medicinal chemistry efforts has concentrated on specific substitution patterns, leaving many positional isomers and derivatives underexplored. A prime example of this is 7-Methyl-1H-indazole-5-carbaldehyde . While its existence is confirmed and it is available as a synthetic precursor, there is a notable absence of published studies detailing its specific applications in the synthesis of bioactive molecules. nih.govbldpharm.comanaxlab.com

This represents a significant research gap. The unique substitution pattern of a methyl group at the C7 position and a carbaldehyde group at the C5 position presents a distinct electronic and steric profile that has not been systematically investigated. The aldehyde functional group, in particular, is a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries. nih.gov The influence of the 7-methyl group on the reactivity of the 5-carbaldehyde and the biological activity of the resulting derivatives remains largely uncharacterized.

Structure-Activity Relationship (SAR) studies on related compounds hint at the importance of substitution patterns. For instance, in a series of 1H-indazole-3-carboxamide derivatives designed as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a compound with a methyl group at the 5-position of the indazole ring showed lower activity compared to corresponding methoxy (B1213986) derivatives. nih.gov This single data point for a different, more complex molecule underscores the critical need for dedicated studies on simpler building blocks like this compound to build a comprehensive understanding of its SAR potential.

Unaddressed Scientific Questions and Future Research Directions

The current lack of specific data on this compound gives rise to several fundamental scientific questions that could guide future research. The primary unaddressed question is: What is the full therapeutic potential of derivatives synthesized from this specific scaffold? Answering this requires a systematic and multi-faceted research approach.

Future research should be directed toward a comprehensive exploration of this compound as a versatile building block. Key research directions include:

Systematic Derivatization: A focused effort to synthesize a library of novel compounds from this compound. The reactive aldehyde group can be converted into a variety of functional groups and heterocyclic systems, such as amines, alcohols, alkenes, oxazoles, and thiazoles. nih.gov

Broad Biological Screening: The resulting library of derivatives should be screened against a wide array of biological targets. While kinases are a logical starting point given the history of the indazole scaffold, screening should also encompass other target classes implicated in diseases like inflammation, neurodegeneration, and microbial infections. nih.govresearchgate.netinnovatpublisher.com

Detailed Structure-Activity Relationship (SAR) Studies: For any active "hits" identified, detailed SAR studies will be crucial. This involves synthesizing further analogues to probe how modifying the substituents derived from the 5-carbaldehyde group, or even modifying the 7-methyl group, impacts biological activity and selectivity.

Computational and Mechanistic Studies: In-depth computational modeling, docking studies, and mechanistic investigations should be employed to understand how the specific substitution pattern of this compound-derived ligands interact with their biological targets. nih.gov

The following table outlines potential research avenues stemming from these unaddressed questions.

Research AreaSpecific ObjectivePotential Outcome
Synthetic Chemistry Develop and optimize synthetic routes to a diverse library of derivatives from this compound.A novel chemical space of indazole derivatives for biological screening.
Medicinal Chemistry Screen derivatives against a panel of cancer-related protein kinases (e.g., VEGFR, FGFR, ALK). nih.govnih.govIdentification of new lead compounds for anticancer drug development.
Pharmacology Evaluate lead compounds in cellular and preclinical models of cancer and other diseases like inflammation or cardiovascular conditions. nih.govresearchgate.netValidation of therapeutic potential and establishment of efficacy.
Structural Biology Determine the co-crystal structures of active compounds with their protein targets.Insight into the molecular basis of activity and a roadmap for rational drug design.

Long-Term Prognosis for the Indazole Core in Drug Discovery

The long-term outlook for the indazole core in drug discovery remains exceptionally positive. Its proven track record as a "privileged scaffold" ensures its continued relevance for the foreseeable future. researchgate.net The success of existing indazole-based drugs provides a strong foundation and validation for continued investment in this area. nih.gov The development of new anti-tumor agents is a major challenge, and modifying known active scaffolds like indazole is a promising strategy to generate more potent and selective drug candidates. researchgate.net

The future of indazole-based drug discovery will likely be characterized by several key trends:

Expansion Beyond Oncology: While cancer will remain a primary focus, the diverse biological activities reported for indazole derivatives suggest significant untapped potential in other therapeutic areas, including cardiovascular diseases, inflammation, and neurodegenerative disorders. innovatpublisher.comnih.govaustinpublishinggroup.com

Targeting Novel Kinases and Other Enzymes: As our understanding of disease biology deepens, new molecular targets are continuously being validated. The versatility of the indazole scaffold makes it an ideal starting point for designing inhibitors against these novel targets. nih.govacs.org

Exploration of Uncharted Chemical Space: The focus will increasingly shift towards less-explored isomers and substitution patterns of the indazole ring. Compounds like this compound represent low-hanging fruit in this exploration. By systematically mapping the SAR of these novel substitution patterns, researchers can unlock new pharmacological profiles and potentially overcome challenges like drug resistance seen with existing agents. researchgate.net

Innovations in Synthesis: Addressing challenges such as low-yield synthesis will be critical. nih.gov The development of more efficient, scalable, and environmentally friendly synthetic methodologies will accelerate the discovery and development of new indazole-based therapeutics. researchgate.net

Q & A

Q. Critical Parameters :

MethodYield RangeKey Considerations
Vilsmeier-Haack45–60%Strict temperature control, anhydrous conditions
MnO₂ oxidation60–75%Solvent selection (e.g., dichloromethane), substrate solubility

How can computational chemistry predict the reactivity of 7-methyl-1H-indazole-5-carbaldehyde in nucleophilic addition reactions?

Answer :
Density functional theory (DFT) with hybrid functionals like B3LYP (including exact exchange terms) provides accurate electronic structure analysis . For example:

  • Calculate frontier molecular orbitals (FMOs) to identify reactive sites.
  • Solvent effects (e.g., using the PCM model) improve prediction of reaction pathways.

Q. Example Application :

PropertyValue (B3LYP/6-311++G(d,p))Relevance to Reactivity
LUMO Energy-1.8 eVElectrophilicity at aldehyde carbon
HOMO-LUMO Gap5.3 eVKinetic stability under reaction conditions

What spectroscopic techniques confirm the structure and purity of this compound?

Q. Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the aldehyde proton appears at δ 9.8–10.2 ppm, correlated with a carbonyl carbon at δ 190–200 ppm .
  • IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 175.0870 (C₁₀H₁₀N₂O⁺) .

How do crystallographic challenges (e.g., twinning) affect structure determination, and how can SHELXL refine such data?

Answer :
Common Issues :

  • Twinning : Multiple crystal domains complicate diffraction patterns.
  • Disorder : Flexible groups (e.g., methyl or aldehyde) may adopt multiple orientations.

Q. SHELXL Strategies :

FeatureApplicationEvidence Source
TWIN commandModels twin laws for domain separation
ISOR restraintLimits thermal motion of disordered atoms
BASF parameterRefines twin scale factors

Example : A twin scale factor of 0.35–0.45 indicates partial twinning resolvable via SHELXL .

What structure-activity relationships (SAR) are observed when modifying the 7-methyl or aldehyde positions?

Q. Answer :

  • 7-Methyl Group : Enhances lipophilicity, potentially improving membrane permeability in bioactive analogs (e.g., indazole-based kinase inhibitors in ).
  • Aldehyde Functionality : Serves as a reactive handle for Schiff base formation or cross-coupling (e.g., palladium-catalyzed arylations in ).

Q. SAR Data :

ModificationBioactivity Impact (Example)Reference
Removal of 7-methylReduced cellular uptake by 40%
Aldehyde → Carboxylic AcidLoss of enzyme inhibition (IC₅₀ > 100 μM)

How can Mercury software analyze intermolecular interactions in this compound crystals?

Q. Answer :

  • Void Analysis : Identifies solvent-accessible volumes (e.g., using the "Void Finder" tool).
  • Packing Similarity : Compares crystal structures to database entries (e.g., similar indazole derivatives in ).

Q. Workflow :

Import CIF file into Mercury.

Generate Hirshfeld surfaces to visualize π-π stacking or hydrogen bonds.

Use the "Materials Module" to quantify interaction motifs (e.g., C–H⋯O contacts) .

What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (as recommended for structurally similar aldehydes in ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bisulfite and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-indazole-5-carbaldehyde
Reactant of Route 2
7-Methyl-1H-indazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.